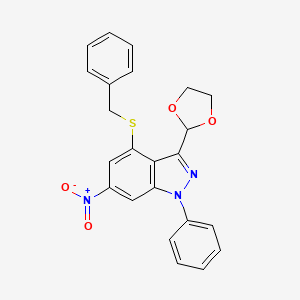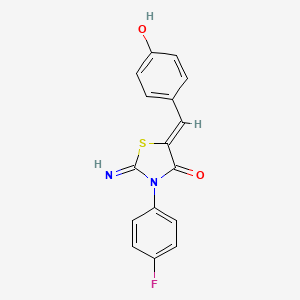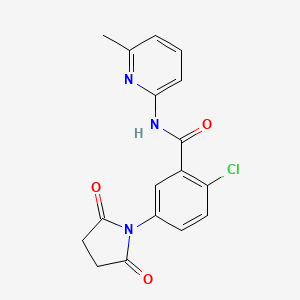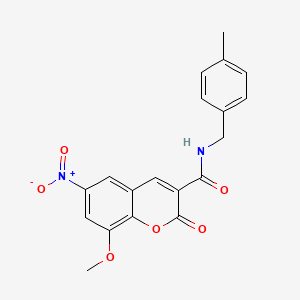
4-(benzylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole
Descripción general
Descripción
4-(benzylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole, commonly known as BDDPI, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDDPI belongs to the class of indazole derivatives and exhibits a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.
Mecanismo De Acción
The mechanism of action of BDDPI is not fully understood. However, several studies have suggested that BDDPI exerts its biological activity by inhibiting various signaling pathways and enzymes. BDDPI has been reported to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. BDDPI also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, BDDPI has been reported to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
BDDPI exhibits several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. BDDPI also inhibits the growth of bacteria and fungi by disrupting their cell membrane and cell wall. BDDPI exhibits antiviral activity by inhibiting viral replication and entry into host cells. In animal studies, BDDPI has been reported to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDDPI has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, making it a suitable candidate for drug development. BDDPI is also stable under physiological conditions, making it suitable for in vivo studies. However, the synthesis of BDDPI is complex and requires several steps, which may limit its use in large-scale production. Additionally, the biological activity of BDDPI may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the research on BDDPI. One potential application of BDDPI is in the development of anticancer drugs. Further studies are needed to elucidate the mechanism of action of BDDPI and its potential targets in cancer cells. Additionally, the efficacy and safety of BDDPI in animal models and clinical trials need to be evaluated. Another potential application of BDDPI is in the development of antibacterial and antifungal agents. Further studies are needed to evaluate the efficacy of BDDPI against drug-resistant strains of bacteria and fungi. Additionally, the toxicity and pharmacokinetics of BDDPI in animal models need to be evaluated.
Aplicaciones Científicas De Investigación
BDDPI has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. BDDPI induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR pathway. BDDPI also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains. BDDPI has been reported to inhibit the growth of several fungal species, including Candida albicans and Aspergillus fumigatus. BDDPI also exhibits antiviral activity against herpes simplex virus type 1 and type 2.
Propiedades
IUPAC Name |
4-benzylsulfanyl-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c27-26(28)18-13-19-21(20(14-18)31-15-16-7-3-1-4-8-16)22(23-29-11-12-30-23)24-25(19)17-9-5-2-6-10-17/h1-10,13-14,23H,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTFYGXYQHHRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])SCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3606477.png)
![5-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3606484.png)
![N-(4-methylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B3606494.png)

![N-[2-(methylthio)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3606507.png)

![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3606524.png)
![3-(4-methoxyphenyl)-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B3606534.png)
![N-(2,6-dimethylphenyl)-1-{formyl[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohexanecarboxamide](/img/structure/B3606540.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-1-propanamine](/img/structure/B3606542.png)
![N-[4-(dimethylamino)phenyl]-N'-1-naphthylurea](/img/structure/B3606545.png)

![methyl [4-({[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetyl}amino)phenoxy]acetate](/img/structure/B3606569.png)